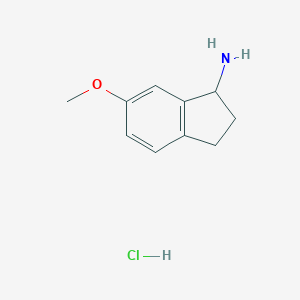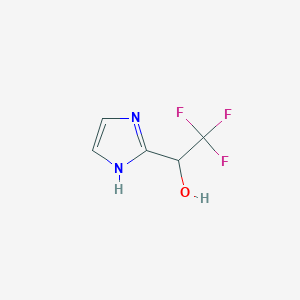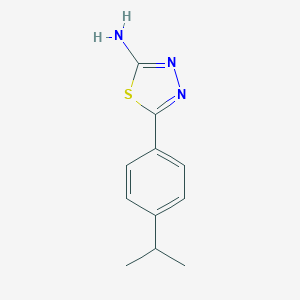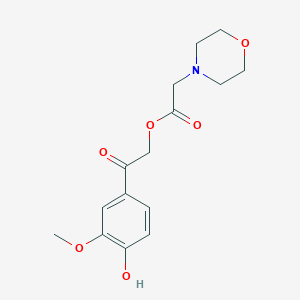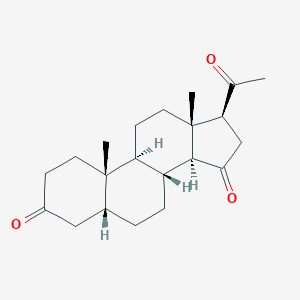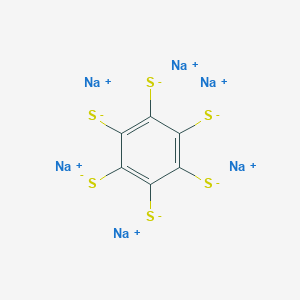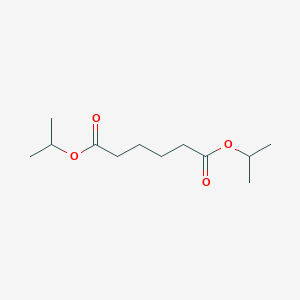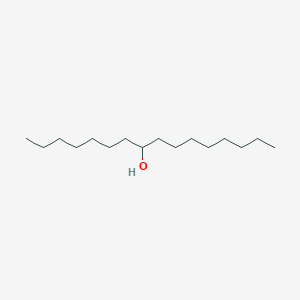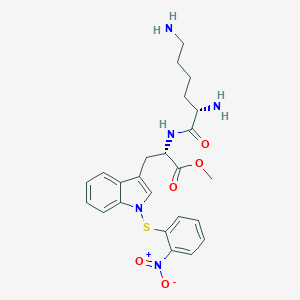![molecular formula C8H15NO3 B033925 methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate CAS No. 106568-37-0](/img/structure/B33925.png)
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, also known as JNJ-63533054, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids. The inhibition of FAAH by JNJ-63533054 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate works by inhibiting the enzyme FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, producing a variety of physiological effects. FAAH is responsible for breaking down endocannabinoids, thereby regulating their activity. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which in turn produces a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily due to its inhibition of FAAH. By increasing endocannabinoid levels, this compound produces a variety of effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate is its selectivity for FAAH, which minimizes off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are many potential future directions for the study of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in the treatment of pain, anxiety, and depression. Further research is needed to fully understand the potential of this compound in these areas and to develop effective treatment strategies.
Méthodes De Synthèse
The synthesis of methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate involves the condensation of 3-hydroxypropylcyclopropane with methyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
Methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate has been extensively studied for its potential applications in the field of medicine. The inhibition of FAAH by this compound has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
| 106568-37-0 | |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(11)9-8(4-5-8)3-2-6-10/h10H,2-6H2,1H3,(H,9,11) |
Clé InChI |
HWRKMEAQDCNNET-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1(CC1)CCCO |
SMILES canonique |
COC(=O)NC1(CC1)CCCO |
Synonymes |
Carbamic acid, [1-(3-hydroxypropyl)cyclopropyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
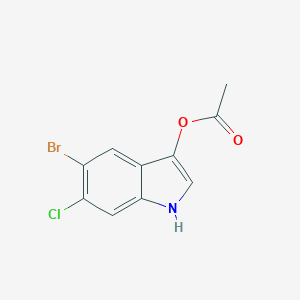
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
